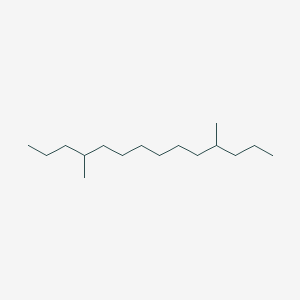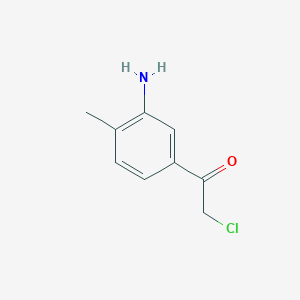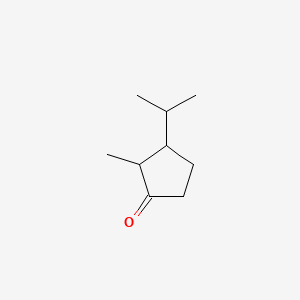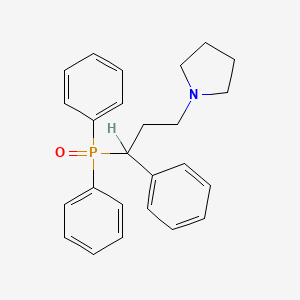
1-Fluoro-4-(nitroethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(nitroethynyl)benzene is an organic compound characterized by the presence of a fluorine atom and a nitroethynyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-4-(nitroethynyl)benzene typically involves the introduction of a nitroethynyl group to a fluorobenzene derivative. One common method includes the nitration of fluorobenzene followed by the introduction of an ethynyl group through a series of reactions involving various reagents and catalysts. Industrial production methods may involve large-scale nitration and subsequent functionalization processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-4-(nitroethynyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as phenoxide, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and phenoxide ions. .
Aplicaciones Científicas De Investigación
1-Fluoro-4-(nitroethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(nitroethynyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, enhancing its effectiveness in certain applications .
Comparación Con Compuestos Similares
1-Fluoro-4-(nitroethynyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-nitrobenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.
4-Fluoronitrobenzene: Similar structure but without the ethynyl group, leading to different chemical properties and reactivity.
1-Fluoro-4-(4-nitrophenoxy)benzene: Contains an additional phenoxy group, resulting in different applications and reactivity .
Propiedades
Número CAS |
474661-11-5 |
|---|---|
Fórmula molecular |
C8H4FNO2 |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-nitroethynyl)benzene |
InChI |
InChI=1S/C8H4FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H |
Clave InChI |
WNJZGQPEJZTIPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#C[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)

![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)

![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)



![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
